BenchChemオンラインストアへようこそ!

5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Halogen Bonding C-H Functionalization

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 873792-87-1, molecular formula C₆H₄BrClN₄, molecular weight 247.48 g/mol) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine at the C5 position, chlorine at the C4 position, and an amino group at the C2 position. This scaffold is structurally analogous to 7-deazapurine found in kinase inhibitors targeting JAK, EGFR, Aurora A, and LRRK2.

Molecular Formula C6H4BrClN4
Molecular Weight 247.48 g/mol
CAS No. 873792-87-1
Cat. No. B3058037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS873792-87-1
Molecular FormulaC6H4BrClN4
Molecular Weight247.48 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=C(N=C2Cl)N)Br
InChIInChI=1S/C6H4BrClN4/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H3,9,10,11,12)
InChIKeyBAGYMQRDQLTABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 873792-87-1) – Core Chemical Profile and Procurement Rationale


5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 873792-87-1, molecular formula C₆H₄BrClN₄, molecular weight 247.48 g/mol) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine at the C5 position, chlorine at the C4 position, and an amino group at the C2 position . This scaffold is structurally analogous to 7-deazapurine found in kinase inhibitors targeting JAK, EGFR, Aurora A, and LRRK2 [1]. The compound is primarily employed as a strategic synthetic intermediate in medicinal chemistry programs, where its orthogonal halogenation pattern (Br at C5, Cl at C4) enables sequential, chemoselective cross-coupling reactions for the construction of diverse compound libraries .

Why Generic Substitution of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Fails – Substitution Pattern and Orthogonal Reactivity Arguments


Substituting this intermediate with close analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7, missing the C5 bromine) or 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5, missing the C2 amino group) fundamentally alters the chemical reactivity vector, physicochemical properties, and downstream synthetic utility . The unique 2-amino-4-chloro-5-bromo substitution pattern provides three distinct functional handles for sequential derivatization: the 2-amino group for N-functionalization, the 4-chloro for nucleophilic aromatic substitution, and the 5-bromo for palladium-catalyzed cross-coupling . Replacing the bromine with iodine (CAS 873792-88-2) increases the molecular weight by 47 Da and alters the LogP from 2.54 to approximately 3.0, significantly affecting lipophilicity and pharmacokinetic profiles of downstream products . Therefore, generic substitution without careful consideration of the orthogonal reactivity and physicochemical properties of each halogen substituent leads to divergent synthetic outcomes and altered biological activity of final compounds.

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine vs. Key Comparators


Orthogonal Halogenation Pattern: 5-Bromo vs. 5-H and 5-Iodo Analogs

The 5-bromo substituent in 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine provides a balance of reactivity and stability not achievable with 5-H (no cross-coupling handle), 5-Cl (less reactive in Pd-catalyzed couplings), or 5-I (higher molecular weight, altered LogP) analogs [1]. The C-Br bond dissociation energy (BDE) of approximately 280 kJ/mol is notably lower than C-Cl (~340 kJ/mol) but higher than C-I (~220 kJ/mol), placing the 5-bromo substituent in an optimal reactivity window for Suzuki-Miyaura and other cross-coupling reactions under mild conditions [2]. This intermediate bond strength allows for selective functionalization at C5 while leaving the C4-Cl handle intact for subsequent transformations.

Medicinal Chemistry Halogen Bonding C-H Functionalization

Key Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a calculated LogP of 2.54 and a TPSA of 67.6 Ų . This represents an intermediate lipophilicity profile compared to the non-halogenated 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7, predicted LogP ~1.5, TPSA ~67.6 Ų) and the more lipophilic 4-chloro-5-iodo analog (CAS 873792-88-2, predicted LogP ~3.0, TPSA ~67.6 Ų) . The presence of the 5-bromo substituent increases LogP by approximately 1.0 log unit relative to the 5-H analog while maintaining the same TPSA value, thereby enhancing membrane permeability potential without altering hydrogen bonding capacity .

Drug-likeness ADME Prediction Lipophilicity

Thermal Stability Profile: Comparative Decomposition Temperature

The compound exhibits a decomposition point above 290°C (in methanol), indicating substantial thermal stability [1]. In contrast, the non-aminated analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5, melting point ~180-185°C) has a significantly lower melting/decomposition range, which limits its utility in high-temperature reactions and long-term storage stability . The presence of the 2-amino group enables intermolecular hydrogen bonding networks (2 H-bond donors, 3 H-bond acceptors) that contribute to the higher thermal stability and crystalline lattice energy .

Process Chemistry Scale-up Feasibility Storage Stability

C2-Amino Group: Critical Pharmacophoric Element for Kinase Binding

The 2-amino group is a critical pharmacophoric element in pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, acting as a hinge-binding motif that forms key hydrogen bonds with the kinase hinge region [1]. In the SAR study of 2-amino-pyrrolo[2,3-d]pyrimidines as Aurora-A inhibitors, the 2-amino group was essential for kinase inhibition; compounds lacking the 2-amino group showed complete loss of activity against Aurora-A in biochemical assays . The non-aminated analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5) lacks this essential pharmacophoric element and therefore cannot serve as a direct precursor for many kinase-targeted libraries without additional synthetic steps to install the amino functionality .

Kinase Inhibition Pharmacophore Modeling Medicinal Chemistry

Synthetic Utility in Patent Literature: Enabling Key Intermediate Status

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 2-amino derivative are cited as critical intermediates in multiple patent families covering kinase inhibitors [1]. In US20100204197A1 (Janssen Pharma), the 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is used as the starting point for the synthesis of PLK and Aurora kinase inhibitors through sequential functionalization at the C5 position via lithium-halogen exchange followed by formylation, demonstrating the synthetic versatility conferred by the C5-bromo substituent [2]. The 2-amino variant provides an additional functional handle that enables further diversification strategies documented in Aurora-A and LRRK2 inhibitor patents [3].

Process Chemistry Patent Analysis Synthetic Intermediates

Proven Application Scenarios for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Pharmaceutical R&D


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The orthogonal halogenation pattern (5-Br, 4-Cl) enables a two-step sequential cross-coupling strategy for the rapid generation of kinase-focused compound libraries. The 5-bromo position can be selectively functionalized via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd-catalyzed conditions, followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at the 4-chloro position to introduce amine diversity [1]. This approach has been validated in Aurora-A and JAK inhibitor programs, where the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold serves as the core hinge-binding motif [2].

LRRK2 and CNS Kinase Inhibitor Development Leveraging Balanced Lipophilicity

The calculated LogP of 2.54 positions this intermediate within an optimal lipophilicity range for CNS drug discovery (typically LogP 2-5 for blood-brain barrier penetration). In LRRK2 inhibitor programs targeting Parkinson's disease, the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated potent LRRK2 inhibition (pIC₅₀ = 6.8) with high selectivity and oral bioavailability [1]. The 5-bromo substituent provides a synthetic handle for late-stage functionalization to optimize CNS penetration and metabolic stability without altering the core pharmacophore [2].

Antifolate and Antiproliferative Agent Synthesis via 5-Position Diversification

The 5-bromo substituent serves as a key diversification point for the synthesis of antifolate agents targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Classical and non-classical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold have been synthesized by coupling diverse aryl groups at the 5-position via palladium-catalyzed cross-coupling [1]. The 2-amino group mimics the 2-amino group of the natural folate substrate, contributing to target recognition, while the 5-aryl substituent modulates potency (IC₅₀ range: 0.01-46 μM against TS and DHFR) [2].

Custom Synthesis of PROTAC and Degrader Molecules via Bifunctional Derivatization

The three reactive handles (2-NH₂, 4-Cl, 5-Br) enable the sequential attachment of a target protein ligand, a linker, and an E3 ligase ligand to construct heterobifunctional PROTAC molecules. The 2-amino group serves as a solvent-exposed attachment point for linker conjugation while maintaining kinase hinge binding, while the 4-chloro and 5-bromo positions allow introduction of substituents that modulate binding affinity and selectivity [1]. This multi-point attachment strategy has been employed in the development of selective BTK and EGFR degraders using pyrrolo[2,3-d]pyrimidine-based scaffolds [2].

Quote Request

Request a Quote for 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.